B1574718 DS-7423

DS-7423

Número de catálogo B1574718
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

Aplicaciones Científicas De Investigación

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), shows significant antitumor activity in ovarian clear cell adenocarcinomas (OCCA). This is achieved through the potent inhibition of PI3Kα and mTOR, along with other isoforms of class I PI3K. DS-7423 exhibits a strong anti-tumor effect on OCCA cell lines and suppresses tumor growth in mouse xenograft models. Notably, DS-7423-mediated apoptosis is more effective in cell lines without TP53 mutations, suggesting its potential as a targeted therapy for OCCA (Kashiyama et al., 2014).

Clinical Trial in Japanese Patients with Advanced Solid Tumors

A phase I clinical trial of DS-7423 in Japanese patients with advanced solid tumors aimed to assess its safety, pharmacokinetics, and pharmacodynamics. The trial involved dose-escalation studies with varying dosages, and the results demonstrated the tolerability of DS-7423 with evidence of anticancer activity and disease stabilization. This trial highlights the potential of DS-7423 as a novel inhibitor of PI3K/mTOR in treating solid tumors (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

Another study called for global harmonization of phase I oncology trials, using DS-7423 as a reference. This study compared the results of first-in-human phase I studies of DS-7423 conducted in the United States and Japan. It emphasized the need for consistent methodologies across different populations to ensure safety and efficacy in the development of novel cancer therapies (Yokota et al., 2017).

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DS7423;  DS 7423;  DS-7423

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.